N-Cbz-L-threonine Benzyl Ester
CAS No.:
Cat. No.: VC13315358
Molecular Formula: C19H21NO5
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO5 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23) |
| Standard InChI Key | VBKUVUJWFDXTMS-UHFFFAOYSA-N |
| SMILES | CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Cbz-L-threonine benzyl ester is characterized by two chiral centers at the C2 and C3 positions, corresponding to the () configuration of L-threonine. The Cbz group (-) protects the amino group, while the benzyl ester (-) blocks the carboxyl functionality. This dual protection prevents unwanted side reactions during peptide elongation .
Key Structural Features:
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IUPAC Name: Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate .
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Stereochemistry: Critical for maintaining biological activity in derived peptides .
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Protecting Groups:
Physical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 80–84°C | |
| Specific Rotation () | (c=8, CHCl) | |
| Solubility | Chloroform, DCM, Ethyl Acetate | |
| Molecular Weight | 343.4 g/mol | |
| HPLC Purity | >98% |
Spectroscopic Identification:
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: Peaks at δ 7.3–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyl CH), δ 4.3 ppm (α-H), and δ 1.3 ppm (β-CH) .
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IR: Stretching vibrations at 1720 cm (ester C=O) and 1690 cm (carbamate C=O).
Synthesis and Manufacturing
Route 1: Direct Protection of L-Threonine
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Amino Protection: React L-threonine with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions to form N-Cbz-L-threonine .
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Carboxyl Esterification: Treat N-Cbz-L-threonine with benzyl alcohol and thionyl chloride () or toluenesulfonic acid in benzene under reflux .
Reaction Conditions:
Route 2: Enzymatic Resolution (Patent CN103450040A)
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Racemization: Convert L-threonine to D-allothreonine using amino acid racemase.
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Selective Esterification: Benzyl ester formation followed by Cbz protection.
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Cyclization/Deprotection: Intramolecular cyclization with and acid hydrolysis to yield enantiopure derivatives.
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
N-Cbz-L-threonine benzyl ester serves as a cornerstone in solid-phase peptide synthesis (SPPS):
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Orthogonal Protection: Enables sequential coupling without side-chain interference .
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Case Study: Used in synthesizing SIRT5 inhibitors by incorporating threonine residues with post-translational modifications .
Drug Intermediate
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Anticancer Agents: Derivatives of this compound are intermediates in protease inhibitors and kinase modulators .
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Antiviral Research: Utilized in SARS-CoV-2 studies to disrupt viral protein interactions .
Comparative Analysis with Analogues
Biological and Pharmacological Insights
Enzymatic Interactions
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SIRT5 Inhibition: Cbz-protected threonine derivatives act as competitive inhibitors by mimicking lysine succinylation .
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Substrate for Proteases: Used to study enzyme specificity in hydrolyzing protected amino acid esters .
| Parameter | Data | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 (irritation) | |
| Storage | 2–8°C, inert atmosphere | |
| Handling Precautions | Use gloves/eye protection |
Industrial and Regulatory Landscape
| Supplier | Purity | Price (5g) |
|---|---|---|
| TCI America | >98% | $100 |
| VWR | >98% | $211 |
| ChemScene | 99.2% | $80 |
Regulatory Status
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